molecular formula C16H15N5O4 B2714313 3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034507-08-7

3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Katalognummer: B2714313
CAS-Nummer: 2034507-08-7
Molekulargewicht: 341.327
InChI-Schlüssel: ATLSZKLHTGCKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant versatility and broad spectrum of potential biological activities in medicinal chemistry research . The 1,2,4-oxadiazole unit is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in experimental settings . This specific compound incorporates a pyridine 1-oxide moiety and an ethoxypyridine group, structural features commonly associated with potential pharmacological activity. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for diverse therapeutic areas, including use as antitussive agents, vasodilators, and antiviral drugs, highlighting the research utility of this chemical class . Furthermore, the molecular structure aligns with frameworks found in compounds active in signal transduction pathways, such as inhibitors of hedgehog signalling and other enzymatic targets, suggesting its potential application in oncology and metabolic disorder research . This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, for diagnostic purposes, or for any clinical, veterinary, or personal applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Eigenschaften

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-2-24-13-6-5-11(8-17-13)15-19-14(25-20-15)9-18-16(22)12-4-3-7-21(23)10-12/h3-8,10H,2,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLSZKLHTGCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple heterocycles, which contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The presence of the oxadiazole and pyridine rings enhances the compound's reactivity and affinity for these targets.

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies indicate that it exhibits significant antibacterial activity against various Gram-positive bacteria. For instance, compounds similar to 3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide have shown efficacy comparable to established antibiotics like linezolid.

Table 1: Antibacterial Activity Against Gram-positive Bacteria

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) μg/mL
Compound A (similar structure)S. aureus (ATCC25923)0.5
Compound A (similar structure)S. pneumoniae (ATCC49619)0.25
Compound A (similar structure)E. faecalis (ATCC29212)1.0

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial therapies.

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer properties of this compound. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins.

Case Study

A recent study evaluated the effects of a related compound on cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective growth inhibition at low concentrations.

Antibiofilm Activity

Biofilm formation is a major challenge in treating bacterial infections as it protects bacteria from both the immune system and antibiotic treatment. Compounds related to 3-(((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide have shown strong antibiofilm activity.

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC)

CompoundTarget BacteriaMBIC μg/mL
Compound A (similar structure)S. pneumoniae0.5
Compound A (similar structure)E. faecalis1.0

These results indicate that this compound can effectively inhibit biofilm formation at concentrations lower than those required for bactericidal activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., oxadiazole, pyridine derivatives) or functional groups (e.g., carbamoyl, sulfonamide) with the target molecule:

Table 1: Comparative Analysis of Key Compounds
Compound Name (Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications Reference
Target Compound C17H16N5O4† 356.34 Ethoxypyridinyl, carbamoyl, pyridine 1-oxide Hypothetical kinase inhibitor -
Patent Compound (EP 2024) C27H28F3N5O6S 631.61 Isobutylsulfonyl, trifluoromethyl, phenoxy Anti-inflammatory/therapeutic agent
6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine C10H7N3O 201.19 Oxazole-imidazopyridine hybrid Heterocyclic intermediate
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide C12H11N3O4S 293.30 Sulfamoylphenyl, pyridine 1-oxide Solubility-enhanced drug candidate
JAK-STAT Inhibitor (O'Brien et al., 2021) C20H24FN5O2 401.44 Cyclohexyl(methyl)carbamoyl, pyridine 1-oxide Kinase inhibition (JAK-STAT pathway)

Key Research Findings and Comparative Insights

Substituent Effects on Bioactivity and Stability

Ethoxypyridinyl vs. Trifluoromethyl (): The trifluoromethyl group in the patent compound (C27H28F3N5O6S) enhances metabolic stability via electron-withdrawing effects, whereas the ethoxypyridinyl group in the target compound may improve lipophilicity and tissue penetration .

Pyridine 1-Oxide vs. Sulfamoylphenyl () :

  • The sulfamoylphenyl group in C12H11N3O4S increases solubility due to its polar nature, while the pyridine 1-oxide in the target compound balances polarity with aromatic π-π stacking capabilities, relevant for enzyme binding .
Heterocyclic Core Variations

1,2,4-Oxadiazole vs.

Oxadiazole Substitution Patterns () :

  • Compound 162 (C19H17N3O3) features a naphthol-oxadiazole structure, which may confer fluorescence properties or antioxidant activity absent in the target compound’s pyridine-based system .
C. Functional Group Similarities () :
  • However, its cyclohexyl(methyl)carbamoyl group introduces steric bulk, likely altering binding specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.